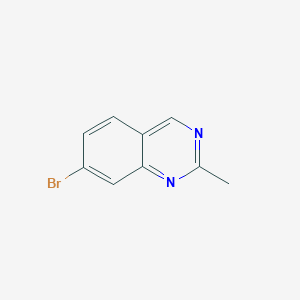

7-Bromo-2-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJPMAXZVVBVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C=CC(=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626871 | |

| Record name | 7-Bromo-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-87-0 | |

| Record name | 7-Bromo-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylquinazoline from 3-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 7-Bromo-2-methylquinazoline, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 3-Bromoaniline. This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from 3-Bromoaniline is efficiently achieved through a two-step process. The first step involves the protection of the amino group of 3-Bromoaniline via acetylation to form the intermediate, N-(3-bromophenyl)acetamide. The subsequent and key step is the cyclization of this intermediate to construct the quinazoline ring system. This cyclization is accomplished through a modified Bischler-Napieralski-type reaction, employing a dehydrating agent and a nitrogen source to furnish the desired product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-bromophenyl)acetamide

This initial step involves the straightforward N-acetylation of 3-Bromoaniline.

Reaction:

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-Bromoaniline (1.0 eq) is dissolved in glacial acetic acid. Acetic anhydride (1.1 eq) is then added portion-wise to the stirred solution. The reaction mixture is heated to reflux for a specified duration, typically 30 minutes to 2 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is allowed to cool to room temperature and then poured into ice-cold water with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove any remaining acetic acid, and dried under vacuum to yield N-(3-bromophenyl)acetamide. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

This key cyclization step transforms the intermediate N-(3-bromophenyl)acetamide into the target quinazoline. The reaction proceeds via a Bischler-Napieralski-type mechanism, where a dehydrating agent activates the acetamide for intramolecular electrophilic attack on the benzene ring, and a nitrogen source provides the second nitrogen atom of the pyrimidine ring.

Reaction:

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N-(3-bromophenyl)acetamide (1.0 eq) and a nitrogen source such as ammonium acetate (excess, e.g., 5-10 eq) are suspended in a suitable solvent. A dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl3) (excess, e.g., 3-5 eq), is added cautiously to the cooled and stirred suspension. The reaction mixture is then heated to reflux for several hours (typically 4-12 hours), with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is basic. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | 16-19 | Colorless to yellow liquid |

| N-(3-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 87-89[1] | White to off-white solid |

| This compound | C₉H₇BrN₂ | 223.07 | 105-108 | Off-white to pale yellow solid |

Signaling Pathways and Logical Relationships

The core of the second synthetic step, the Bischler-Napieralski-type cyclization, involves a series of key transformations. The proposed mechanistic pathway is outlined below.

Caption: Proposed mechanism for the cyclization step.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.

References

An In-depth Technical Guide to 7-Bromo-2-methylquinazoline: Chemical Properties, Structure, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the heterocyclic compound 7-Bromo-2-methylquinazoline. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with established methodologies and data for structurally related quinazoline derivatives, offering a robust framework for researchers.

Introduction to the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a prominent scaffold in medicinal chemistry.[1] Derivatives of quinazoline exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral properties.[2][3][4][5] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The subject of this guide, this compound, is a specific derivative with potential for further chemical elaboration and biological investigation.

Chemical Properties and Structure of this compound

This compound is a solid, off-white to light yellow compound.[6] While extensive experimental data is not widely published, key chemical identifiers and predicted properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | Parchem[7] |

| Molecular Weight | 223.07 g/mol | PubChem[8] |

| CAS Number | 1416438-31-7 | Parchem[7] |

| Appearance | Off-white to light yellow solid | ChemicalBook[6] |

| Boiling Point (Predicted) | 244.8 ± 22.0 °C | ChemicalBook[6] |

| Density (Predicted) | 1.565 ± 0.06 g/cm³ | ChemicalBook[6] |

| pKa (Predicted) | 4.24 ± 0.70 | ChemicalBook[6] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[6] |

Structural Information:

-

IUPAC Name: this compound

-

SMILES: CC1=NC2=C(C=C(Br)C=C2)N=C1

-

InChI: InChI=1S/C9H7BrN2/c1-6-11-9-5-7(10)2-3-8(9)12-4-6/h2-5H,1H3

Synthesis of this compound: A Representative Protocol

Hypothetical Synthesis of this compound from 2-Amino-4-bromoacetophenone

This proposed synthesis involves a two-step process: the formation of an N-acetyl intermediate followed by cyclization with ammonia.

Experimental Protocol:

-

Acetylation of 2-Amino-4-bromoacetophenone:

-

To a solution of 2-amino-4-bromoacetophenone (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents).

-

Heat the mixture at reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated N-(2-acetyl-5-bromophenyl)acetamide by filtration, wash with water, and dry under vacuum.

-

-

Cyclization to this compound:

-

Heat the N-(2-acetyl-5-bromophenyl)acetamide intermediate with a solution of ammonia in ethanol in a sealed tube at 150 °C for 4-6 hours.

-

Alternatively, the intermediate can be heated with formamide at 180-200 °C.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield this compound.

-

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the following are the expected characterization methodologies and key spectral features for quinazoline derivatives. Commercial suppliers may provide actual spectra upon request.[9]

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring system and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 7-bromo substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic and benzene rings.

b) Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the C=N and C=C stretching vibrations within the quinazoline ring system, as well as C-H stretching and bending vibrations for the aromatic and methyl groups.

c) Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in a roughly 1:1 ratio) due to the presence of the bromine atom.

Potential Biological Activity and Screening Workflow

Although no specific biological activities have been reported for this compound, the broader class of quinazoline derivatives is known for a wide range of pharmacological effects, particularly as anticancer agents.[3][10] Many quinazoline-based drugs, such as gefitinib and erlotinib, function as tyrosine kinase inhibitors.[11]

Given this context, a logical first step in evaluating the biological potential of this compound would be to screen it for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a common initial screening tool for potential anticancer compounds.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a heterocyclic compound with a chemical structure that suggests potential for further investigation in medicinal chemistry. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established knowledge of the quinazoline class. The presence of the bromine atom at the 7-position offers a reactive handle for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. Future research is warranted to fully elucidate the chemical and biological properties of this compound.

References

- 1. scispace.com [scispace.com]

- 2. ujpronline.com [ujpronline.com]

- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. This compound CAS#: 552331-87-0 [m.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [benthamopen.com]

- 9. 7-Bromo-n-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine [synhet.com]

- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-2-methylquinazoline via NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 7-Bromo-2-methylquinazoline. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes predicted data based on analogous quinazoline derivatives and established spectroscopic principles. The information herein serves as a robust resource for the characterization and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The anticipated ¹H and ¹³C NMR spectral data for this compound are detailed below. These predictions are derived from the analysis of structurally similar compounds and are intended to guide the interpretation of experimental results.

Predicted ¹H NMR Data

The expected chemical shifts (δ) for the protons of this compound are referenced to a standard internal TMS signal (0.00 ppm). The aromatic protons are expected to exhibit splitting patterns characteristic of a substituted quinazoline ring system.

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| H-4 | Singlet (s) | ~9.30 | - |

| H-5 | Doublet (d) | ~8.15 | ~8.8 |

| H-6 | Doublet of doublets (dd) | ~7.80 | ~8.8, ~2.0 |

| H-8 | Doublet (d) | ~8.30 | ~2.0 |

| 2-CH₃ | Singlet (s) | ~2.80 | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are provided for the carbon atoms of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162.5 |

| C-4 | ~155.0 |

| C-4a | ~128.0 |

| C-5 | ~129.5 |

| C-6 | ~130.0 |

| C-7 | ~122.0 |

| C-8 | ~137.0 |

| C-8a | ~150.0 |

| 2-CH₃ | ~22.0 |

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound. These protocols are based on common practices for the analysis of quinazoline derivatives.[1][2][3][4][5][6]

¹H NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[1][5]

-

The choice of solvent can influence chemical shifts.[1]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][5]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring a sample height of 4-5 cm.[1]

-

-

Instrumental Analysis :

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal resolution and sensitivity.[1][4][5]

-

Insert the sample into the spectrometer and perform tuning and shimming to optimize the magnetic field homogeneity.[1]

-

Set the acquisition parameters, including a standard single-pulse sequence, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds.[1]

-

Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.[1]

-

-

Data Processing :

¹³C NMR Spectroscopy

-

Sample Preparation :

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound dissolved in 0.6-0.7 mL of a deuterated solvent.

-

-

Instrumental Analysis :

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

Employ a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

-

Set a wider spectral width (e.g., 0-200 ppm) to encompass the expected range of carbon chemical shifts.

-

A longer acquisition time and a greater number of scans are typically required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Process the FID using a Fourier transform with appropriate apodization and phase correction.

-

Reference the chemical shifts to the solvent peak or an internal standard.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of data analysis for the NMR characterization of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Logical flow of spectroscopic data analysis.

References

IUPAC name and CAS number for 7-Bromo-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-2-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, a plausible synthetic route, and its potential biological activities, with a focus on its role as a kinase inhibitor.

Chemical Identity

| IUPAC Name | This compound |

| CAS Number | 552331-87-0[1][2][3][4][5] |

| Molecular Formula | C₉H₇BrN₂[1][5] |

| Molecular Weight | 223.07 g/mol [5] |

| Canonical SMILES | CC1=NC2=C(C=C(Br)C=C2)N=C1 |

Note: The CAS number 1416438-31-7 is sometimes incorrectly associated with this compound; however, it correctly identifies 4-Bromoquinolin-8-amine.[6][7][8][9][10]

Physicochemical Properties

Specific experimental data for this compound is limited in publicly available literature. The following table presents computed physicochemical properties for this compound and related, structurally similar compounds to provide an estimated profile.

| Property | This compound (Predicted) | 6-Bromo-4-methylquinazoline[11] | 7-Bromo-2-chloroquinazoline[12] |

| Molecular Weight ( g/mol ) | 223.07 | 223.07 | 243.49 |

| XLogP3 | ~2.8 | 2.6 | 3.2 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 0 | 0 | 0 |

| Exact Mass | 221.97926 | 221.97926 | 241.92464 |

| Topological Polar Surface Area | 25.8 Ų | 25.8 Ų | 25.8 Ų |

Synthesis

Proposed Synthetic Pathway:

A potential route could involve the reaction of 2-amino-4-bromobenzonitrile with N-acetylcysteine, followed by cyclization, or a similar multi-step synthesis starting from 4-bromo-2-nitroaniline.

A general workflow for the synthesis of quinazoline derivatives is illustrated below.

Biological Activity and Drug Development Potential

Quinazoline derivatives are a well-established class of compounds in drug discovery, with many exhibiting potent biological activities. They are particularly recognized as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition

The quinazoline scaffold is a key component of several approved tyrosine kinase inhibitors (TKIs). These drugs typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. While direct evidence for this compound is lacking, its structural similarity to known kinase inhibitors suggests it may also target kinases.

Potential kinase targets for quinazoline derivatives include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Aurora Kinases [13]

Signaling Pathway Inhibition

The inhibition of kinases like EGFR by quinazoline derivatives can disrupt multiple downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the potential inhibitory effect of a quinazoline compound on the EGFR signaling pathway.

Experimental Protocols

For researchers investigating the biological effects of this compound, the following are standard experimental protocols that can be adapted.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (solubilized in DMSO) and incubate for 48-72 hours. Include a vehicle control (DMSO only).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The general workflow for an MTT assay is depicted below.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural similarity to known kinase inhibitors suggests a high potential for activity against various cancer-related signaling pathways. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. King Scientific - Building Blocks [kingscientific.com]

- 2. This compound , 97% , 552331-87-0 - CookeChem [cookechem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | 552331-87-0 [sigmaaldrich.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 1416438-31-7|4-Bromoquinolin-8-amine|4-Bromoquinolin-8-amine|-范德生物科技公司 [bio-fount.com]

- 7. 1416438-31-7 Cas No. | 4-Bromoquinolin-8-amine | Apollo [store.apolloscientific.co.uk]

- 8. 4-Bromoquinolin-8-amine | CAS 1416438-31-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 1416438-31-7|4-Bromoquinolin-8-amine|BLD Pharm [bldpharm.com]

- 10. ivychem.com [ivychem.com]

- 11. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

physical and chemical properties of 7-Bromo-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 7-Bromo-2-methylquinazoline. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data and information from closely related analogs to offer a robust resource for research and development activities.

Core Physical and Chemical Properties

This compound, with the CAS Number 552331-87-0, is a halogenated quinazoline derivative.[1] Its fundamental properties are summarized below. While experimental data is sparse, predicted values offer a valuable starting point for experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | Commercial Suppliers[2][3][4][5] |

| Molecular Weight | 223.07 g/mol | Commercial Suppliers[3] |

| Appearance | Off-white to light yellow solid | Predicted[1] |

| Boiling Point | 244.8 ± 22.0 °C | Predicted[1] |

| Density | 1.565 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 4.24 ± 0.70 | Predicted[1] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the quinazoline ring system. The bromine atom at the 7-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the nine carbons of the quinazoline core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for C-H stretching and bending, C=N and C=C stretching vibrations within the aromatic system, and a C-Br stretching vibration at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[7]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, general synthetic strategies for quinazolines and related heterocyclic systems can be adapted. A plausible approach involves the cyclization of a suitably substituted aminobenzaldehyde or aminoketone with an appropriate nitrogen source.

For instance, a potential synthetic route could be analogous to the Doebner-Miller synthesis of quinolines, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[6]

Below is a generalized workflow for a potential synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the quinazoline scaffold is a well-established pharmacophore in drug discovery.[8] Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Many quinazoline derivatives are known to exhibit potent anticancer properties, often by inhibiting key enzymes in signaling pathways crucial for cancer cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10]

-

Antimicrobial and Antifungal Activity: The quinazoline nucleus is present in several compounds with demonstrated efficacy against various bacterial and fungal strains.[11]

-

Anti-inflammatory Activity: Certain quinazoline derivatives have been shown to possess significant anti-inflammatory effects.[11]

Given the prevalence of these activities within the quinazoline class, it is plausible that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. The bromo-substituent at the 7-position offers a handle for further chemical modification and structure-activity relationship (SAR) studies.

A potential signaling pathway that could be modulated by quinazoline derivatives is the RAS-MAPK pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline derivative.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of quinazoline derivatives, which can be adapted for this compound.

General Synthetic Protocol (Adapted from Doebner-Miller Reaction)[6]

-

Reaction Setup: To a solution of a 4-bromo-2-aminoaryl methyl ketone in a suitable solvent (e.g., ethanol), add a source of the 2-methyl group (e.g., acetaldehyde or its equivalent) and an acid catalyst (e.g., hydrochloric acid or sulfuric acid).

-

Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.

General Protocol for Mass Spectrometric Analysis

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron impact (EI)).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring to observe the molecular ion peak and the characteristic isotopic pattern of the bromine-containing fragments.

References

- 1. 7-BROMO-4-CHLORO-2-METHYLQUINAZOLINE(403850-84-0) 1H NMR [m.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound , 97% , 552331-87-0 - CookeChem [cookechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 7-Bromo-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of 7-Bromo-2-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its molecular characteristics, a detailed synthesis protocol, and key identifiers.

Core Molecular Data

This compound is a substituted quinazoline derivative. Its core structure consists of a pyrimidine ring fused to a benzene ring, with a bromine atom at the 7th position and a methyl group at the 2nd position.

| Property | Value | Source |

| Molecular Formula | C9H7BrN2 | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [1][2][4] |

| CAS Number | 552331-87-0 | [1][4] |

| MDL Number | MFCD11044811 | [1][2] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point (Predicted) | 244.8 ± 22.0 °C | [4] |

| Density (Predicted) | 1.565 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.24 ± 0.70 | [4] |

Experimental Protocols

Synthesis of this compound [4]

A documented method for the synthesis of this compound involves the reaction of 4-bromo-2-fluorobenzaldehyde with acetamidine.

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Acetamidine

-

N,N-dimethylacetamide (DMA)

Procedure:

-

A mixture of 4-bromo-2-fluorobenzaldehyde (1 g, 4.9 mmol) and acetamidine is prepared in N,N-dimethylacetamide (DMA).

-

The reaction mixture is heated to 140°C and allowed to react for 5 hours.

-

Upon completion, the mixture is cooled to room temperature.

-

The solvent is removed under vacuum.

-

The resulting crude product is purified by flash column chromatography to yield the final product, this compound.

The reported yield for this specific synthesis was 47 mg (4% yield). The product identity was confirmed by mass spectrometry (ESI), showing a mass-to-charge ratio (m/z) of 223 (M+1)+.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 7-Bromo-2-methylquinazoline

Abstract: This technical guide addresses the solubility profile of 7-Bromo-2-methylquinazoline. Due to the absence of specific quantitative solubility data for this compound in publicly accessible literature, this document provides qualitative solubility information inferred from related quinazoline derivatives and outlines a robust, standard experimental protocol for its empirical determination. The guide is intended to equip researchers with the necessary information to effectively handle this compound and to design and execute their own solubility studies.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the quinazoline class. Quinazoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The physicochemical properties of these compounds, particularly their solubility, are critical parameters that influence their utility in both chemical synthesis and biological assays, as well as their potential for development as therapeutic agents.

Accurate solubility data is fundamental for a wide range of applications, including reaction condition optimization, formulation development, and the design of pharmacokinetic and pharmacodynamic studies. This guide provides a foundational understanding of the solubility of this compound based on available information for structurally related compounds.

Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., mg/mL or molarity) for this compound. However, based on the solvents used in the synthesis and purification of analogous quinazolinone derivatives, a qualitative solubility profile can be inferred.[2] Compounds of this class typically exhibit good solubility in polar aprotic solvents and lower solubility in polar protic and nonpolar solvents.

Table 1: Qualitative Solubility Profile of Quinazoline Derivatives

| Solvent Class | Solvent Name | Expected Solubility | Rationale / Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for storing and testing quinazoline derivatives in biological assays.[1][2] |

| Dimethylformamide (DMF) | Soluble | Frequently used as a reaction solvent for the synthesis of quinazolines, indicating good solubility of the scaffold.[1][2][3] | |

| Acetone | Soluble | Often used in the work-up and purification of related compounds.[2] | |

| Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions involving heterocyclic compounds.[1] | |

| Polar Protic | Ethanol | Slightly Soluble | Used for recrystallization of some quinazoline derivatives, suggesting solubility is moderate and temperature-dependent.[3] |

| Methanol | Slightly Soluble | Similar to ethanol, often used in purification steps where complete dissolution is not always required.[2] | |

| Water | Insoluble | Quinazoline derivatives, particularly those with halogen substituents, generally exhibit poor aqueous solubility.[2][4] | |

| Nonpolar | Hexane / Diethyl Ether | Insoluble | Used as anti-solvents or for washing precipitates during synthesis to remove nonpolar impurities, indicating low solubility.[1] |

Note: The information in this table is based on general characteristics of quinazoline derivatives and should be confirmed by experimental measurement for this compound.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, direct experimental measurement is essential. The gravimetric method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[5]

Gravimetric Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed sample containers for evaporation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection:

-

Carefully draw an accurate and known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.

-

For added certainty, pass the collected supernatant through a syringe filter into a pre-weighed, dry container.[5]

-

-

Solvent Evaporation:

-

Evaporate the solvent from the container under controlled conditions. A vacuum oven at a moderate temperature or a gentle stream of nitrogen gas is recommended to avoid degradation of the compound.

-

Continue evaporation until a constant weight of the dried solid residue is achieved.

-

-

Calculation:

-

Measure the final weight of the container with the dried residue.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

-

The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[5]

Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Aliquot (mL))

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric solubility determination protocol described above.

References

7-Bromo-2-methylquinazoline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Bromo-2-methylquinazoline. The information herein is collated from publicly available data for quinazoline derivatives and established scientific principles for chemical stability. This document is intended to guide researchers in handling and storing this compound to ensure its integrity for experimental use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 552331-87-0 | Chemical Supplier Data |

| Molecular Formula | C₉H₇BrN₂ | Chemical Supplier Data |

| Molecular Weight | 223.07 g/mol | Chemical Supplier Data |

| Appearance | Off-white to light yellow solid | Chemical Supplier Data |

| Boiling Point | 244.8 ± 22.0 °C (Predicted) | Chemical Supplier Data |

| Density | 1.565 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Data |

| pKa | 4.24 ± 0.70 (Predicted) | Chemical Supplier Data |

Stability Profile and Storage Conditions

While specific, long-term stability data for this compound is not extensively published, general guidelines for quinazoline derivatives and related heterocyclic compounds can be applied. The stability of this compound is influenced by temperature, humidity, light, and pH.

Recommended Storage Conditions:

Based on safety data sheets and chemical supplier recommendations for this compound and similar compounds, the following storage conditions are advised to maintain its quality and prevent degradation:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |

| Light | Store in a light-resistant container. | Prevents potential photodegradation. |

| Humidity | Store in a dry, well-ventilated place. Sealed in dry conditions.[1] | Minimizes hydrolysis. |

Potential Degradation Pathways:

Quinazoline derivatives can be susceptible to several degradation pathways under stress conditions. Understanding these can aid in the development of stability-indicating analytical methods.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

General Forced Degradation Protocol

The following protocols are based on the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.

Workflow for Forced Degradation Studies:

Caption: General workflow for conducting forced degradation studies.

Detailed Methodologies:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

-

Dilute the stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration.

-

Incubate the solution at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.

-

Neutralize the samples with 0.1 M hydrochloric acid before analysis. Studies on other quinazolines have shown complete degradation under alkaline conditions.[2]

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Collect samples at various time points. Some quinazoline derivatives have shown stability under oxidative conditions.[2]

-

-

Thermal Degradation:

-

Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

-

Collect samples at various time points.

-

Dissolve the samples in a suitable solvent for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples. Photolytic conditions may lead to a cluster of degradation products.[2]

-

Biological Context and Potential Mechanism of Action

While this compound itself is not extensively characterized in biological systems, the quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, particularly in the development of anticancer agents. Many quinazoline derivatives function as kinase inhibitors, with a prominent target being the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, which is often implicated in cancer cell proliferation and survival, and where quinazoline-based inhibitors may act.

Caption: Simplified EGFR signaling pathway and the potential site of action for quinazoline-based inhibitors.

Summary and Recommendations

This compound should be handled and stored with care to ensure its stability for research purposes. The primary recommendations are to store it in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere. For in-depth stability analysis, a comprehensive forced degradation study is advised, following the protocols outlined in this guide. The biological activity of this compound is likely to be in the context of kinase inhibition, similar to other quinazoline derivatives. Further experimental work is required to fully elucidate its specific stability profile and biological mechanism of action.

References

The 7-Position of the Quinazoline Ring: A Reactive Hub for Drug Discovery

An In-depth Technical Guide to the Reactivity of 7-Bromoquinazoline

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatility stems from the ability to readily functionalize the bicyclic system at various positions, thereby modulating its physicochemical properties and biological activity. Among these positions, the C-7 position offers a key vector for structural diversification. The presence of a bromine atom at this position provides a reactive handle for a wide array of powerful cross-coupling and substitution reactions, making 7-bromoquinazoline a pivotal intermediate in the synthesis of targeted therapeutics, particularly in oncology.

This technical guide provides a comprehensive overview of the reactivity of the bromine atom at the 7-position of the quinazoline ring. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel quinazoline-based molecules. This document details key synthetic transformations, provides specific experimental protocols, and summarizes quantitative data to facilitate the strategic derivatization of the 7-bromoquinazoline core.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-7 Functionalization

The bromine atom at the 7-position of the quinazoline ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These transformations are highly efficient and tolerate a broad range of functional groups, making them indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a robust method for the arylation and heteroarylation of the 7-position of the quinazoline ring, enabling the introduction of diverse substituents that can profoundly influence the molecule's interaction with biological targets.[1][2]

Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of the 7-bromoquinazoline with an organoboron reagent, typically a boronic acid or a boronic acid pinacol ester, in the presence of a base.[3][4] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the C-C coupled product and regenerate the active catalyst.[3][4]

Table 1: Suzuki-Miyaura Coupling of 7-Bromoquinazoline Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2 M aq.) | DME | 120 | - | - | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | General Protocol |

| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 | General Protocol |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2 M aq.) | Propylene Carbonate | 120 | - | Good | [2] |

| 5 | 3-Acetylphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 90 | 8 | 82 | [1] |

| 6 | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 87 | [1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 7-Bromoquinazoline Derivative [2][5]

To a reaction vessel is added the 7-bromoquinazoline derivative (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.). The vessel is purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. A degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water, is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-arylquinazoline.

Experimental Workflow for Suzuki-Miyaura Coupling

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 7-alkynylquinazolines, which are valuable precursors for further transformations and can themselves exhibit interesting biological activities.[6][7]

Reaction Principle: This reaction couples the 7-bromoquinazoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Table 2: Sonogashira Coupling of 7-Bromoquinazoline Derivatives

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF | RT - 80 | 3-12 | 84-98 | [6][8] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 70 | 6 | 85 | General Protocol |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Piperidine | DMF | 90 | 8 | 88 | General Protocol |

| 4 | p-Tolylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | - | - | 88 | [6] |

Experimental Protocol: General Procedure for Sonogashira Coupling of 7-Bromoquinazoline [8]

To a dry Schlenk flask under an inert atmosphere are added the 7-bromoquinazoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (4-10 mol%). Anhydrous solvent (e.g., THF or DMF) is added to dissolve the solids, followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle of the Sonogashira Coupling

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of 7-aminoquinazolines, allowing for the introduction of a wide range of primary and secondary amines.[9][10] This reaction is crucial for developing kinase inhibitors, where an amino linkage at C-7 often serves as a key pharmacophoric element.

Reaction Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine in the presence of a strong, non-nucleophilic base.[11][12] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination of the desired arylamine.

Table 3: Buchwald-Hartwig Amination of 7-Bromoquinazoline Derivatives

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 89 | [10] |

| 2 | Piperidine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 85 | General Protocol |

| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 75 | General Protocol |

| 4 | Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS | THF | 80 | 18 | 82 | General Protocol |

| 5 | 1-(2-Fluorophenyl)piperazine | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | Reflux | - | 88 | [10] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 7-Bromoquinazoline [9][10]

In an oven-dried Schlenk tube, the 7-bromoquinazoline (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., Xantphos, BINAP, XPhos, 2-6 mol%) are combined. The base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.) is then added. The tube is sealed, evacuated, and backfilled with an inert gas. The anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF) and the amine (1.1-1.5 equiv.) are added via syringe. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) can also be employed to displace the bromine at the 7-position, particularly with strong nucleophiles and under forcing conditions. The quinazoline ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack.

Reaction Principle: The SNAr reaction proceeds via an addition-elimination mechanism.[13][14] The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the quinazoline ring. The presence of the electron-withdrawing nitrogen atoms in the quinazoline ring helps to stabilize the negatively charged intermediate, facilitating the reaction.

Table 4: Nucleophilic Aromatic Substitution of 7-Haloquinazolines

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium methoxide | Methanol | Reflux | 12 | Moderate | General Principle |

| 2 | Pyrrolidine | NMP | 150 | 24 | Good | General Principle |

| 3 | Ammonia (aq.) | Ethanol | 180 (sealed tube) | 48 | Low to Moderate | General Principle |

| 4 | Methylamine | - | - | - | 85 |

Experimental Protocol: General Procedure for SNAr of 7-Bromoquinazoline with an Amine

A mixture of 7-bromoquinazoline (1.0 equiv.), the desired amine (2.0-5.0 equiv.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated in a sealed vessel at a high temperature (typically 120-180 °C) for an extended period (12-48 hours). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Context: 7-Substituted Quinazolines in Signaling Pathways

Derivatives of the quinazoline core are particularly prominent as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The C-7 position is a frequent site of modification to enhance potency and selectivity.

EGFR and VEGFR-2 Signaling

Many 7-substituted quinazolines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

VEGFR-2 Signaling Pathway

ERK/MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical downstream effector of both EGFR and VEGFR-2 signaling. Some 7-substituted quinazolines have been developed as direct inhibitors of components within this cascade, such as ERK1/2.

ERK/MAPK Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 7-Bromo-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3] The quinazoline scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds and approved drugs.[4] Consequently, the functionalization of the quinazoline core, particularly through the introduction of aryl or heteroaryl substituents, is of significant interest in drug discovery and development.

These application notes provide a detailed guide for the Suzuki-Miyaura cross-coupling of 7-Bromo-2-methylquinazoline with various boronic acids. The protocols and data presented are compiled from established methodologies for the coupling of analogous brominated quinazoline derivatives, offering a robust starting point for researchers.[4][5][6]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 2-methyl-7-arylquinazoline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, and often requires optimization for specific substrates.[1]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo- and chloro-substituted quinazolines with different arylboronic acids. This data serves as a guideline for the expected outcomes when coupling this compound.

| Entry | Halogenated Quinazoline | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | 7-Chloro-4-(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | Na₂CO₃ | DMF/Ethanol | 150 °C, 3 h (Microwave) | 71 | [5] |

| 2 | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | Phenylboronic acid | Pd(OAc)₂ (10), PPh₃ (30) | K₃PO₄ | Dioxane | Reflux | 85 | [4] |

| 3 | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | 2-Thiopheneboronic acid | Pd(OAc)₂ (10), PPh₃ (30) | K₃PO₄ | Dioxane | Reflux | 78 | [4] |

| 4 | 4-(N,N-dimethylamino)-6-bromo-2-phenylquinazoline | (4-(1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/H₂O | 115 °C, overnight | High (not specified) | [6] |

| 5 | 6-bromo-2-methylquinazolinone | Phenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2 M aq.) | DME | 120 °C | Not specified | [8] |

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be necessary for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is adapted from procedures used for the coupling of other substituted bromoquinazolines.[4][6]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, or Pd(PPh₃)₄; 2-10 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos; 4-30 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃; 2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, often with a small amount of water)

-

Schlenk tube or round-bottom flask

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M relative to the halide).

-

Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-7-arylquinazoline.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on a procedure for the rapid synthesis of substituted quinazolines and can significantly reduce reaction times.[5]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄; 2.5-5 mol%)

-

Base (e.g., Na₂CO₃; 3.0 equivalents)

-

Solvent mixture (e.g., DMF/Ethanol)

-

Microwave-safe reaction vial with a stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vial, combine this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., Na₂CO₃, 3.0 equivalents).

-

Add the arylboronic acid (2.0 equivalents).

-

Add the solvent mixture (e.g., DMF with a small amount of ethanol) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 1-3 hours).

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Synthesis of 7-Aryl-2-Methylquinazolines from 7-Bromo-2-Methylquinazoline via Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1] The synthesis of 7-aryl-2-methylquinazolines is of particular interest for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for the arylation of heterocyclic halides.[2][3][4] This protocol details the synthesis of 7-aryl-2-methylquinazolines by the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-2-methylquinazoline with various arylboronic acids. The reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of reagents.[3]

General Reaction Scheme: The core of this synthesis is the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base.[5] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronate complex, and reductive elimination to form the final product and regenerate the catalyst.[5][6]

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 7-aryl-2-methylquinazolines. The protocol is based on established procedures for Suzuki-Miyaura couplings on heterocyclic systems.[2][5][6]

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Solvent: Anhydrous 1,4-Dioxane and Water (or DMF/water)

-

Inert Gas: Argon or Nitrogen

-

Reagents for work-up and purification: Ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄), silica gel.

General Experimental Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

-

Addition of Solvent and Catalyst: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Sparge the resulting mixture with the inert gas for another 10 minutes. Following this, add the palladium catalyst (0.02 - 0.05 equiv).[6]

-

Reaction: Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-2-methylquinazoline product.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling can vary based on the electronic properties of the arylboronic acid used. The following table summarizes representative yields for the synthesis of various 7-aryl-2-methylquinazolines under optimized conditions, with yields for similar reactions often ranging from good to excellent.[2]

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-7-phenylquinazoline | 88 |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2-methylquinazoline | 91 |

| 3 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-2-methylquinazoline | 85 |

| 4 | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-2-methylquinazoline | 87 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 7-(4-(Trifluoromethyl)phenyl)-2-methylquinazoline | 82 |

| 6 | Naphthalen-2-ylboronic acid | 2-Methyl-7-(naphthalen-2-yl)quinazoline | 84 |

Table 1: Representative yields for the synthesis of 7-aryl-2-methylquinazolines.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product analysis.

Figure 2: Step-by-step workflow for the synthesis and purification process.

References

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Amination of 7-Bromo-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 7-Bromo-2-methylquinazoline, a key transformation in the synthesis of diverse bioactive molecules and functional materials. The protocols are based on the principles of the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][2]

Application Notes

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of an amino group at the 7-position of the 2-methylquinazoline core can significantly modulate its pharmacological profile. Palladium-catalyzed amination, specifically the Buchwald-Hartwig reaction, offers a versatile and efficient method for forging this crucial C-N bond, allowing for the coupling of this compound with a broad array of primary and secondary amines.[3]